ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
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Overview
Description
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a complex organic compound characterized by multiple conjugated double bonds and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the aromatic ring substituent: Starting with a suitable aromatic precursor, such as 4-methoxy-2,5-dimethylbenzene, functional groups are introduced through electrophilic aromatic substitution reactions.
Formation of the conjugated polyene chain: The polyene chain can be constructed using Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated double bonds.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate involves its interaction with molecular targets and pathways. The compound’s conjugated double bonds and aromatic ring allow it to participate in various chemical reactions, potentially affecting biological systems or materials properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z,4Z,6Z,8Z)-9-phenyl-3,7-dimethylnona-2,4,6,8-tetraenoate
- Ethyl (2Z,4Z,6Z,8Z)-9-(4-hydroxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Uniqueness
Ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds.
Properties
CAS No. |
61435-54-9 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,5-dimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H28O3/c1-7-25-22(23)13-17(3)10-8-9-16(2)11-12-20-14-19(5)21(24-6)15-18(20)4/h8-15H,7H2,1-6H3/b10-8-,12-11-,16-9-,17-13- |
InChI Key |
DPCPONVEDRFQHM-BCGJNKQBSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C=C(C(=C1)C)OC)C |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C=C(C(=C1)C)OC)C |
Origin of Product |
United States |
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